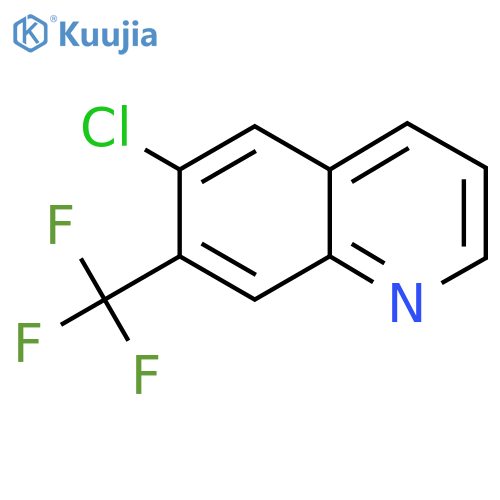Cas no 152167-87-8 (6-Chloro-7-(trifluoromethyl)quinoline)

152167-87-8 structure
商品名:6-Chloro-7-(trifluoromethyl)quinoline
CAS番号:152167-87-8
MF:C10H5ClF3N
メガワット:231.601611852646
CID:4821794
6-Chloro-7-(trifluoromethyl)quinoline 化学的及び物理的性質
名前と識別子
-
- 6-CHLORO-7-(TRIFLUOROMETHYL)QUINOLINE
- Quinoline, 6-chloro-7-(trifluoromethyl)-
- 6-Chloro-7-(trifluoromethyl)quinoline
-
- インチ: 1S/C10H5ClF3N/c11-8-4-6-2-1-3-15-9(6)5-7(8)10(12,13)14/h1-5H
- InChIKey: HHHNELTWYXLTRV-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC2=CC=CN=C2C=C1C(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 0
- 複雑さ: 231
- トポロジー分子極性表面積: 12.9
- 疎水性パラメータ計算基準値(XlogP): 3.7
6-Chloro-7-(trifluoromethyl)quinoline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM229081-1g |
6-Chloro-7-(trifluoromethyl)quinoline |
152167-87-8 | 97% | 1g |
$406 | 2022-09-02 | |
| Chemenu | CM229081-1g |
6-Chloro-7-(trifluoromethyl)quinoline |
152167-87-8 | 97% | 1g |
$383 | 2021-08-04 | |
| Alichem | A189009560-250mg |
6-Chloro-7-(trifluoromethyl)quinoline |
152167-87-8 | 95% | 250mg |
$164.00 | 2022-04-02 | |
| Alichem | A189009560-1g |
6-Chloro-7-(trifluoromethyl)quinoline |
152167-87-8 | 95% | 1g |
$401.80 | 2022-04-02 |
6-Chloro-7-(trifluoromethyl)quinoline 関連文献
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
-
Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
-
Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
-
Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366
152167-87-8 (6-Chloro-7-(trifluoromethyl)quinoline) 関連製品
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)
- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
